1,2-Dihydroacenaphthylene-5,6-dicarbonitrile
CAS No.:
Cat. No.: VC13448994
Molecular Formula: C14H8N2
Molecular Weight: 204.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H8N2 |
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Molecular Weight | 204.23 g/mol |
IUPAC Name | 1,2-dihydroacenaphthylene-5,6-dicarbonitrile |
Standard InChI | InChI=1S/C14H8N2/c15-7-11-5-3-9-1-2-10-4-6-12(8-16)14(11)13(9)10/h3-6H,1-2H2 |
Standard InChI Key | NUULUIKXLMNARB-UHFFFAOYSA-N |
SMILES | C1CC2=CC=C(C3=C(C=CC1=C23)C#N)C#N |
Canonical SMILES | C1CC2=CC=C(C3=C(C=CC1=C23)C#N)C#N |
Introduction
Structural and Molecular Properties
The compound’s IUPAC name, 1,2-dihydroacenaphthylene-5,6-dicarbonitrile, reflects its bicyclic acenaphthylene backbone, where the 1,2-positions are saturated, and the 5,6-positions are substituted with cyano groups. Key structural features include:
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Fused bicyclic system: A naphthalene derivative with an ethylene bridge between C1 and C8, creating a planar, conjugated π-system .
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Substituent effects: The electron-withdrawing cyano groups at C5 and C6 enhance the compound’s electrophilicity, making it reactive toward nucleophilic additions and cycloadditions.
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 204.23 g/mol |
IUPAC Name | 1,2-Dihydroacenaphthylene-5,6-dicarbonitrile |
SMILES | C1CC2=CC=C(C3=C(C=CC1=C23)C#N)C#N |
InChIKey | NUULUIKXLMNARB-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
The synthesis of 1,2-dihydroacenaphthylene-5,6-dicarbonitrile typically involves multi-step reactions starting from acenaphthene or its derivatives. A notable method, detailed in a patent , employs acenaphthene and alkali metal cyanates in concentrated hydrofluoric acid (HF) under controlled temperatures (10–120°C). Key steps include:
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Initial reaction: Acenaphthene reacts with sodium or potassium cyanate in >90% HF at 10–40°C to form intermediate amides.
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Cyclization: Heating the intermediate to 60–120°C in pressurized autoclaves yields the dicarbonitrile product .
This method achieves yields >70% and allows HF recovery, offering a technical advantage over traditional Friedel-Crafts approaches .
Table 2: Synthesis Conditions
Parameter | Details |
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Starting Material | Acenaphthene |
Reagents | NaCNO/KCNO, HF (≥90%) |
Temperature Range | 10–120°C |
Reaction Time | 1–24 hours |
Yield | 71% (optimized conditions) |
Applications in Materials Science
The compound’s electron-deficient nature and planar structure make it valuable in several domains:
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Organic electronics: As a precursor for n-type semiconductors due to its ability to stabilize charge-transfer complexes .
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Coordination chemistry: Forms complexes with transition metals, enabling applications in catalysis and photoluminescent materials .
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Polymer synthesis: Serves as a monomer for conductive polymers and high-performance resins .
Recent studies highlight its role in synthesizing acenaphthenequinone derivatives, which are intermediates in dye production . For example, oxidation of the dihydroacenaphthylene core yields quinones used in optical brighteners and pigments .
Future Research Directions
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Functional material development: Exploring its use in organic photovoltaics (OPVs) and field-effect transistors (FETs) .
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Catalytic applications: Investigating metal-organic frameworks (MOFs) incorporating the compound for gas storage or separation .
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Toxicological profiling: Conducting in vitro and in vivo studies to assess chronic exposure risks .
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